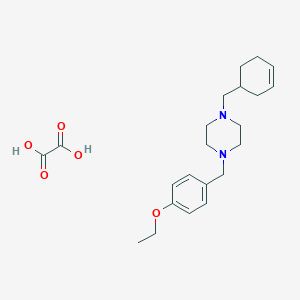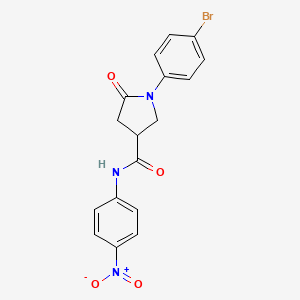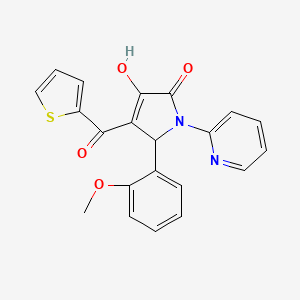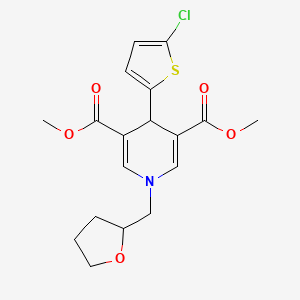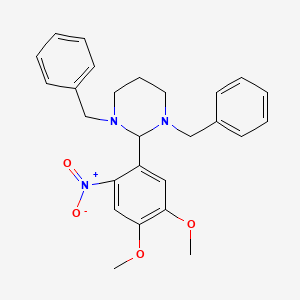![molecular formula C18H20BrN3O3S B4015227 5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide](/img/structure/B4015227.png)
5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide
Vue d'ensemble
Description
5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boronic acids as reagents to form carbon-carbon bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-bromo-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-3-carboxamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c1-13-4-2-3-9-22(13)26(24,25)17-7-5-16(6-8-17)21-18(23)14-10-15(19)12-20-11-14/h5-8,10-13H,2-4,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUXAWNRIIQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


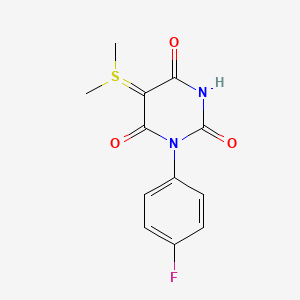
![1-[4-(butan-2-yl)phenyl]-N-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4015164.png)
![5-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(TETRAHYDRO-2-FURANYLMETHYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE](/img/structure/B4015167.png)
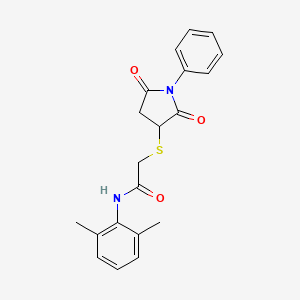
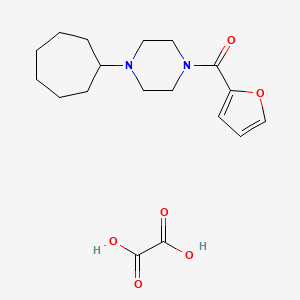
![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4015192.png)
![1-(3-chloro-4-methylphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-2,5-pyrrolidinedione](/img/structure/B4015193.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid](/img/structure/B4015195.png)
![1-[4-(acetylamino)phenyl]-2,5-dioxo-3-pyrrolidinyl diethyldithiocarbamate](/img/structure/B4015203.png)
